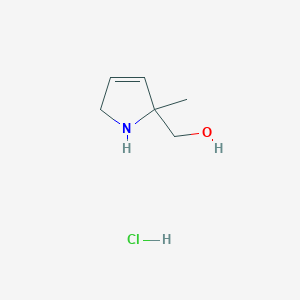
3,6-Di(pyridin-3-yl)-1,2,4,5-tetrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Di(pyridin-3-yl)-1,2,4,5-tetrazine is a heterocyclic compound characterized by the presence of two pyridine rings attached to a tetrazine core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Di(pyridin-3-yl)-1,2,4,5-tetrazine typically involves the reaction of pyridine derivatives with hydrazine and nitriles under controlled conditions. One common method includes the cyclization of pyridine-3-carbonitrile with hydrazine hydrate in the presence of a suitable catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as high-speed vibration milling and solvothermal reactions are employed to enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 3,6-Di(pyridin-3-yl)-1,2,4,5-tetrazine undergoes various chemical reactions, including:
Oxidation: It can mediate the oxidation of thiols to disulfides under mild and metal-free conditions.
Reduction: The compound can be reduced to form dihydrotetrazine derivatives.
Substitution: It participates in substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under mild conditions.
Major Products Formed:
Oxidation: Disulfides (RSSR) are the major products.
Reduction: Dihydrotetrazine derivatives.
Substitution: Various substituted tetrazine derivatives.
Aplicaciones Científicas De Investigación
3,6-Di(pyridin-3-yl)-1,2,4,5-tetrazine has a wide range of applications in scientific research:
Biology: The compound is explored for its potential in bioorthogonal chemistry, particularly in the labeling and imaging of biomolecules.
Medicine: Research is ongoing into its use in drug delivery systems and as a therapeutic agent.
Mecanismo De Acción
The mechanism by which 3,6-Di(pyridin-3-yl)-1,2,4,5-tetrazine exerts its effects involves its electron-deficient nature, which makes it a good candidate for inverse electron demand Diels-Alder reactions. This property allows it to interact with electron-rich dienophiles, facilitating the formation of new chemical bonds . Additionally, its ability to accept electrons makes it effective in oxidation reactions, where it can oxidize thiols to disulfides by accepting electrons and forming organosulfur radicals .
Comparación Con Compuestos Similares
- 3,6-Dipyridin-4-yl-1,2,4,5-tetrazine
- 3,6-Dipyrazin-2-yl-1,2,4,5-tetrazine
Comparison: 3,6-Di(pyridin-3-yl)-1,2,4,5-tetrazine is unique due to its specific substitution pattern on the tetrazine ring, which influences its reactivity and interaction with other molecules. Compared to its analogs, it exhibits distinct electronic properties that make it particularly suitable for certain applications, such as in the formation of coordination polymers and MOFs .
Propiedades
IUPAC Name |
3,6-dipyridin-3-yl-1,2,4,5-tetrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N6/c1-3-9(7-13-5-1)11-15-17-12(18-16-11)10-4-2-6-14-8-10/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXAHCQKLVGQOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(N=N2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 6-[(benzenesulfonyl)methyl]-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2737226.png)
![N'-(4-fluorobenzo[d]thiazol-2-yl)-3-methoxybenzohydrazide](/img/structure/B2737227.png)


![N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-4-phenoxybenzamide](/img/structure/B2737236.png)




![N'-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N-(2,4-dimethylphenyl)ethanediamide](/img/structure/B2737242.png)

![Phenyl(4-{[2-(trifluoromethyl)phenyl]sulfonyl}piperazino)methanone](/img/structure/B2737245.png)
